molecular formula C12H15FN2O B3972798 N-(4-fluorophenyl)piperidine-1-carboxamide CAS No. 60465-12-5

N-(4-fluorophenyl)piperidine-1-carboxamide

Cat. No.: B3972798
CAS No.: 60465-12-5
M. Wt: 222.26 g/mol
InChI Key: OQXQMWNXXPEEJS-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)piperidine-1-carboxamide is a chemical compound with the CAS registry number 60465-12-5 and a molecular formula of C12H15FN2O . It has a molecular weight of 222.26 g/mol and a Topological Polar Surface Area of 32.3 Ų . This compound is characterized by computational properties including an XLogP3 of 2.1 and one rotatable bond, which can influence its behavior in research settings . As a piperidine-carboxamide derivative, this compound serves as a valuable building block or intermediate in medicinal chemistry and drug discovery research. Its structure, featuring a fluorophenyl group, makes it a point of interest for designing and synthesizing novel bioactive molecules. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and adhere to all relevant laboratory safety protocols before handling.

Properties

IUPAC Name

N-(4-fluorophenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O/c13-10-4-6-11(7-5-10)14-12(16)15-8-2-1-3-9-15/h4-7H,1-3,8-9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXQMWNXXPEEJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40321549
Record name N-(4-fluorophenyl)piperidine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40321549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60465-12-5
Record name NSC377400
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377400
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-fluorophenyl)piperidine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40321549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)piperidine-1-carboxamide typically involves the reaction of 4-fluoroaniline with piperidine-1-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated systems and reactors can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N-(4-fluorophenyl)piperidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity and selectivity towards these targets. The compound may modulate the activity of neurotransmitter receptors, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)piperidine-1-carboxamide
  • N-(4-bromophenyl)piperidine-1-carboxamide
  • N-(4-methylphenyl)piperidine-1-carboxamide

Uniqueness

N-(4-fluorophenyl)piperidine-1-carboxamide is unique due to the presence of the fluorine atom, which enhances its lipophilicity and metabolic stability. This makes it a valuable compound for drug development and other applications where these properties are desirable .

Biological Activity

N-(4-fluorophenyl)piperidine-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a fluorophenyl group, which enhances its lipophilicity and potential interactions with biological targets. The molecular formula is C12_{12}H14_{14}FN1_{1}O1_{1} with a molecular weight of 207.25 g/mol. The presence of the fluorine atom is significant as it can influence the compound's reactivity and binding affinity to various targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The compound may interact with neurotransmitter receptors in the central nervous system, potentially modulating their activity.
  • Enzyme Inhibition : It has been suggested that this compound can inhibit specific enzymes involved in metabolic pathways, thereby altering biological processes.
  • Ion Channel Modulation : The piperidine moiety may facilitate interactions with ion channels, affecting ionic flow across cell membranes and influencing cellular excitability.

Antiproliferative Effects

Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. For instance, studies have shown that analogs of this compound can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Compound NameIC50_{50} (µM)Mechanism of Action
This compound5.9Tubulin inhibitor
4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides120Tubulin inhibitor

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising results against Mycobacterium tuberculosis. High-throughput screening of related compounds identified structural features that contribute to their antimicrobial efficacy .

Comparative Studies

The unique structural characteristics of this compound allow for comparisons with other piperidine derivatives:

Compound NameStructural FeaturesUnique Characteristics
N-(4-fluorophenyl)-4-(hydroxyimino)piperidine-1-carboxamideHydroxyimino group instead of carboxamideDifferent reactivity due to hydroxyl functionality
4-Cyano-N-(4-fluorophenyl)piperidine-1-carboxamideCyano group replacing carboxamideVarying electronic properties affecting biological activity

These comparisons highlight how modifications in substituents can significantly alter the pharmacological profiles of piperidine derivatives.

Case Studies

Several studies have investigated the biological activities of this compound and its analogs:

  • Cancer Cell Line Studies : A study demonstrated that derivatives exhibited varying degrees of cytotoxicity against prostate cancer cells (DU-145), with some compounds achieving IC50_{50} values as low as 3.0 µM .
  • Antimicrobial Efficacy : Another investigation focused on the compound's ability to inhibit the growth of Mycobacterium tuberculosis, revealing a minimum inhibitory concentration (MIC) of 5.2 µM for certain analogs .

Q & A

Basic: How can researchers optimize the synthesis of N-(4-fluorophenyl)piperidine-1-carboxamide to improve yield and purity?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the piperidine core and subsequent functionalization with fluorophenyl and carboxamide groups. Key optimizations include:

  • Solvent Selection : Dichloromethane (DCM) or ethanol are preferred for nucleophilic substitution steps due to their polarity and compatibility with intermediates .
  • Catalysts : Triethylamine (TEA) or titanium(IV) chloride enhances reaction efficiency by activating carbonyl groups during carboxamide formation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the product from by-products. For crystalline derivatives, recrystallization in ethanol improves purity .
  • Temperature Control : Maintaining 0–5°C during exothermic steps (e.g., isocyanate coupling) prevents side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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